molecular formula C6H3BrClFO2S B1272830 2-Bromo-4-fluorobenzenesulfonyl chloride CAS No. 351003-45-7

2-Bromo-4-fluorobenzenesulfonyl chloride

Cat. No. B1272830
CAS RN: 351003-45-7
M. Wt: 273.51 g/mol
InChI Key: GJPWPFVLPNTOOL-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H3BrClFO2S . It is used as a pharmaceutical intermediate . The compound participates in the generation of tricyclic benzothiadiazepine-1,1-dioxde via pairing reactions with (S)-prolinol .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-fluorobenzenesulfonyl chloride consists of a benzene ring substituted with bromo, fluoro, and sulfonyl chloride groups . The average mass of the molecule is 273.507 Da and the monoisotopic mass is 271.870972 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-4-fluorobenzenesulfonyl chloride are not detailed in the available sources, it is known that the compound participates in the generation of tricyclic benzothiadiazepine-1,1-dioxde .


Physical And Chemical Properties Analysis

2-Bromo-4-fluorobenzenesulfonyl chloride has a melting point of 37-39°C, a boiling point of 264-265 °C, and a density of 1.870 g/mL at 25 °C . The compound is sensitive to moisture and hydrolyzes in water .

Scientific Research Applications

Pharmaceutical Intermediates

2-Bromo-4-fluorobenzenesulfonyl chloride is primarily used as an intermediate in the synthesis of various pharmaceutical compounds . Its reactive sulfonyl chloride group is instrumental in forming sulfonamide or sulfone structures, which are prevalent in many therapeutic drugs. This compound’s ability to introduce fluorine atoms into molecules is particularly valuable, given the importance of fluorine in increasing the metabolic stability and bioavailability of pharmaceuticals.

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent for introducing sulfonyl and halogen groups into organic molecules . It can participate in substitution reactions, where the bromine and fluorine atoms can be replaced with other functional groups, leading to a wide array of derivative compounds.

Material Science

The incorporation of 2-Bromo-4-fluorobenzenesulfonyl chloride into materials can enhance their properties. For instance, it can be used to modify the surface characteristics of polymers or to create novel polymer structures with improved thermal stability and chemical resistance .

Environmental Studies

While direct applications in environmental studies are not well-documented, compounds like 2-Bromo-4-fluorobenzenesulfonyl chloride can be used in the synthesis of environmental probes or tracers. These compounds can help in tracking the presence and movement of various pollutants in the environment .

Biochemistry Research

In biochemistry, 2-Bromo-4-fluorobenzenesulfonyl chloride can be utilized to synthesize biochemical probes or inhibitors that interact with enzymes and proteins. This can aid in understanding biological pathways and identifying potential targets for drug development .

Industrial Applications

Though primarily a research chemical, 2-Bromo-4-fluorobenzenesulfonyl chloride may find applications in industrial settings as a precursor to more complex chemical entities used in various manufacturing processes .

Safety and Hazards

2-Bromo-4-fluorobenzenesulfonyl chloride is classified as a hazardous substance. It causes severe skin burns and eye damage, and may cause respiratory irritation . The compound should be handled with protective gloves, clothing, and eye/face protection, and used only in well-ventilated areas or outdoors .

properties

IUPAC Name

2-bromo-4-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPWPFVLPNTOOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380815
Record name 2-Bromo-4-fluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

351003-45-7
Record name 2-Bromo-4-fluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-fluorobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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